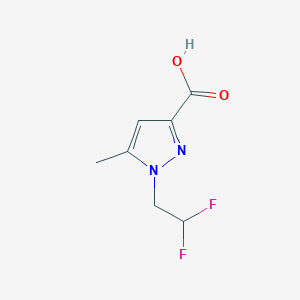
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (DFMPCA) is an organic compound with a wide range of applications in scientific research. This compound is a colorless solid that is soluble in water and has a melting point of approximately 150°C. DFMPCA has been used in a variety of studies, including those related to biochemical and physiological effects, and its synthesis method has been well-documented.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, while not directly mentioned, is structurally related to various pyrazole derivatives that have been synthesized and studied for their potential applications in scientific research. Research has shown that pyrazole derivatives can be synthesized through reactions involving their carboxylic acid forms, leading to various functionalized compounds. For instance, 1H-pyrazole-3-carboxylic acid was converted to carboxamides and carboxylates via reactions with binucleophiles, demonstrating the versatility of pyrazole derivatives in synthetic chemistry (Yıldırım, Kandemirli, & Akçamur, 2005). Similarly, studies on the synthesis of metal-organic frameworks (MOFs) have utilized pyrazole-dicarboxylic acids as linker molecules, highlighting their importance in the development of materials with potential applications in gas storage, separation, and catalysis (Jacobsen, Reinsch, & Stock, 2018).
Antifungal Activity
Some pyrazole derivatives exhibit biological activity, such as antifungal properties. A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against phytopathogenic fungi, demonstrating moderate to excellent antifungal activities. This suggests the potential for similar structures, including this compound, to be explored for antifungal applications (Du et al., 2015).
Electroluminescence and Fluorescence
Pyrazole derivatives have also been explored for their electroluminescent and fluorescent properties. Highly efficient electrochemiluminescence (ECL) has been observed in transition metal complexes with pyrazolecarboxylic acid derivatives, indicating their potential use in the development of ECL-based sensors and devices (Feng et al., 2016). Furthermore, the synthesis of dyes containing pyrazolylpyrene chromophores has demonstrated bright fluorescence, suggesting applications in fluorescent probes and materials science (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-2-5(7(12)13)10-11(4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHNVFLWZWOFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828888.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2828889.png)
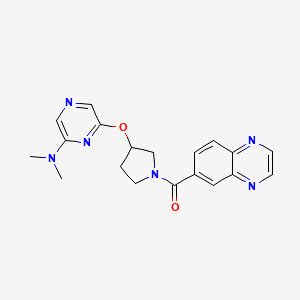

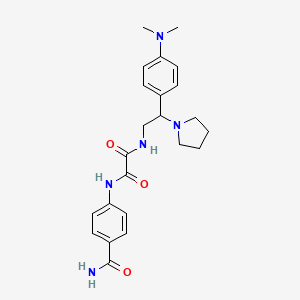
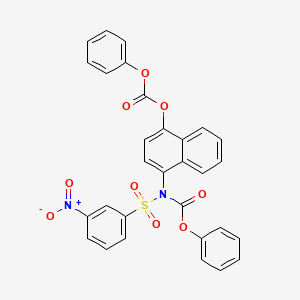
![5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione](/img/structure/B2828898.png)
![3-butyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828900.png)
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2828902.png)
![2-(4-Bromophenyl)-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2828904.png)
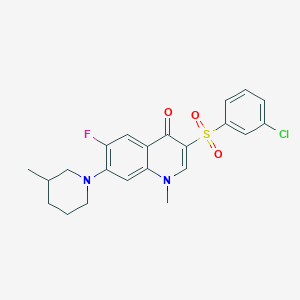
![N-(2,4-dimethoxyphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10(5H)-yl)acetamide](/img/structure/B2828907.png)
![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid](/img/structure/B2828909.png)